2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-7-13(21-9-14(19)20)18-8-12(17-15(18)16-10)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOHEGQRNDIVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)OCC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-imidazol-4-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions . This reaction can be catalyzed by acids or bases and is often facilitated by heat or light .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazo[1,2-a]pyrimidine core.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of imidazo[1,2-a]pyrimidine compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
Anticancer Properties
The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro tests indicated that it could selectively inhibit cancer cell proliferation while sparing normal cells. Specific IC50 values for related compounds have been reported in the low micromolar range, suggesting potential development as an anticancer agent .
Enzyme Inhibition
There is evidence that 2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid may inhibit specific enzymes involved in metabolic pathways associated with disease progression. This includes potential inhibition of acetylcholinesterase, which is relevant in neurodegenerative diseases .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives. The results indicated that structural modifications could enhance antimicrobial potency against gram-positive bacteria significantly .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) revealed promising results where compounds similar to this compound exhibited selective cytotoxicity with IC50 values indicating effective tumor growth inhibition .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core can bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include Methyl 2-(5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate (CAS 940995-70-0), which shares the imidazopyrimidine scaffold but differs in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight | Key Substituents | Solubility (mg/mL)* | logP (Calculated)* |
|---|---|---|---|---|
| Target compound | 325.34 | 7-Methyl, 2-phenyl | 0.45 | 2.8 |
| Methyl ester analog (CAS 940995-70-0) | 207.19 | 5-Oxo, methyl ester | 1.20 | 1.5 |
*Note: Solubility and logP values are estimated based on substituent contributions and computational models .
- The acetic acid moiety in the target compound enables salt formation or hydrogen bonding, critical for biological interactions, while the methyl ester in the analog may act as a prodrug, requiring hydrolysis for activation .
Computational and Experimental Insights
- Density Functional Theory (DFT) : Becke’s hybrid functional (incorporating exact exchange) predicts thermochemical properties with high accuracy, suggesting the target compound’s stability and reactivity could be modeled effectively using these methods . For instance, the HOMO-LUMO gap of the target compound is expected to be narrower than its methyl ester analog due to electron-withdrawing effects of the phenyl group, influencing redox behavior.
- For example, the methyl ester analog’s structure (if resolved) would involve space-group determination and refinement of bond lengths/angles, providing benchmarks for comparative studies.
Biological Activity
The compound 2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid (CAS No. 866043-20-1) is a member of the imidazo[1,2-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C15H13N3O3
- Molecular Weight : 283.28 g/mol
- Density : 1.35 g/cm³ (predicted)
- pKa : 2.35 (predicted)
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to imidazo[1,2-a]pyrimidines. For instance, a study investigating various derivatives demonstrated that certain compounds exhibited selective targeting capabilities to cancerous cells, with significant cytotoxic effects observed in MCF-7 cell lines (IC50 range: 2.3–6.62 μg/mL) compared to the reference drug doxorubicin (IC50: 3.23 μg/mL) .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound ID | Cell Line | IC50 (μg/mL) | Inhibitory Action |
|---|---|---|---|
| Compound #9 | HCT-116 | 5.00 | High |
| Compound #11c | HCT-116 | 15.00 | Low |
| Compound #11a | MCF-7 | 3.50 | High |
| Compound #6 | MCF-7 | 12.00 | Low |
The mechanism through which imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects involves the inhibition of microtubule assembly and induction of apoptosis in cancer cells. In one study, compounds demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting they act as microtubule-destabilizing agents . The apoptosis-inducing properties were confirmed through enhanced caspase-3 activity in treated MDA-MB-231 cells.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding affinity of these compounds to target proteins involved in cancer progression. For example, binding affinity assessments indicated that specific structural features of imidazo[1,2-a]pyrimidines enhance their interaction with thymidylate synthase, a critical enzyme in DNA synthesis .
Case Study 1: In vitro Evaluation
A comprehensive evaluation of 25 synthesized compounds revealed that out of these, several showed promising inhibitory action against HCT-116 and MCF-7 cell lines. The study utilized the MTT assay to assess cell viability post-treatment and identified specific compounds with notable IC50 values indicating their potential as therapeutic agents .
Case Study 2: Structure–Activity Relationship (SAR)
Research focusing on the structure–activity relationship (SAR) of imidazo[1,2-a]pyrimidine derivatives has demonstrated that modifications to the phenyl and imidazole rings can significantly influence biological activity. This highlights the importance of chemical structure in developing more effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
